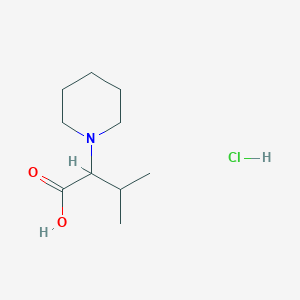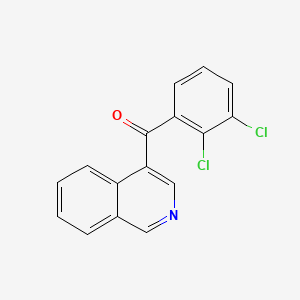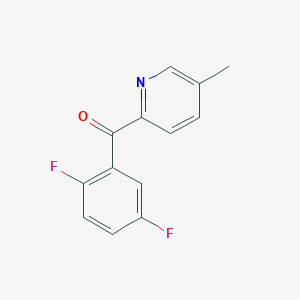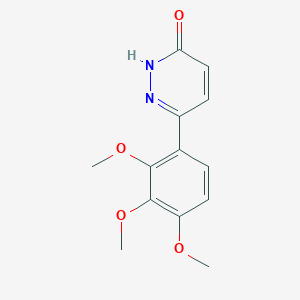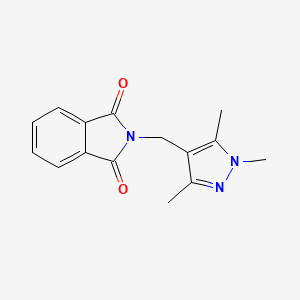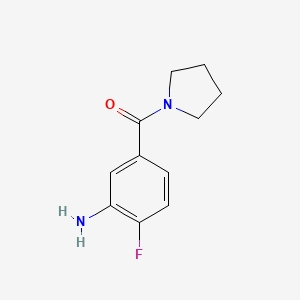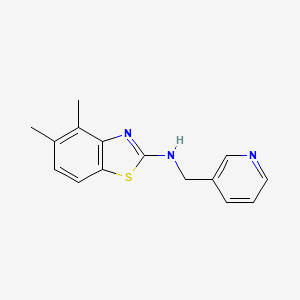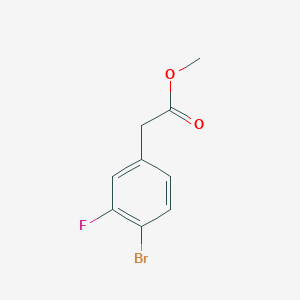
Methyl 2-(4-bromo-3-fluorophenyl)acetate
Descripción general
Descripción
“Methyl 2-(4-bromo-3-fluorophenyl)acetate” is a chemical compound with the CAS Number: 942282-41-9 . It has a molecular weight of 247.06 and its IUPAC name is methyl (4-bromo-3-fluorophenyl)acetate .
Synthesis Analysis
The synthesis of “Methyl 2-(4-bromo-3-fluorophenyl)acetate” involves the use of potassium carbonate in acetonitrile at 0 - 60℃ . Methyl iodide is added to a suspension of (4-bromo-3-fluorophenyl)acetic acid and potassium carbonate in dry acetonitrile . The resulting mixture is stirred at 60C overnight under a nitrogen atmosphere . The reaction mixture is then filtered and the solvent is concentrated under reduced pressure to provide the compound .Molecular Structure Analysis
The InChI code for “Methyl 2-(4-bromo-3-fluorophenyl)acetate” is 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound can undergo further reactions. For instance, a suspension of methyl (4-bromo-3-fluorophenyl) acetate and Zn(CN)2 in dry DMF was evacuated and purged with argon for 15 minutes . Pd(PPh3)4 was added and the resulting suspension was stirred at 80C overnight under an argon atmosphere .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromo-3-fluorophenyl)acetate” is a colorless to yellow liquid or semi-solid or solid . The compound is stored in a sealed container in a dry room at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Monofluorinated Molecules
Research by Burns and Hagaman (1993) focuses on the synthesis of monofluorinated small molecules, including ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, demonstrating the utility of fluorinated intermediates in the preparation of compounds with potential pharmaceutical applications J. Burns & E. Hagaman, 1993.
Carbohydrate Research
Deal and Horton (1999) described a concise synthesis method for methyl 2,6-dideoxy-2-fluoro-β-L-talopyranoside, emphasizing the role of fluorinated intermediates in carbohydrate chemistry and the synthesis of sugars with modified properties S. Deal & D. Horton, 1999.
Radiopharmaceutical Intermediates
Banks and Hwang (1994) conducted a study on [18F]fluoroarylketones, showcasing the application of fluorinated intermediates in the development of radiopharmaceuticals. Their work underscores the importance of such compounds in medical imaging and diagnostics W. Banks & D. Hwang, 1994.
Organic Synthesis and Material Science
Research into the formation of 4-halo-4-nitrocyclohexa-2,5-dienones from p-halophenols and p-halophenyl acetates has implications for the synthesis of novel organic compounds and materials with potential electronic or photonic applications R. Clewley, G. G. Cross, A. Fischer, & G. Henderson, 1989.
Pharmaceutical Intermediates
The synthesis of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate in the production of atorvastatin calcium, highlights the role of fluorinated compounds in the synthesis of statin medications, which are critical for managing cholesterol levels Zhang Yi-fan, 2010.
Safety And Hazards
The compound has a GHS07 signal word “Warning” and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Relevant Papers There are several peer-reviewed papers and technical documents related to “Methyl 2-(4-bromo-3-fluorophenyl)acetate” available at Sigma-Aldrich .
Propiedades
IUPAC Name |
methyl 2-(4-bromo-3-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSFSDMLTLWFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285712 | |
| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromo-3-fluorophenyl)acetate | |
CAS RN |
942282-41-9 | |
| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942282-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

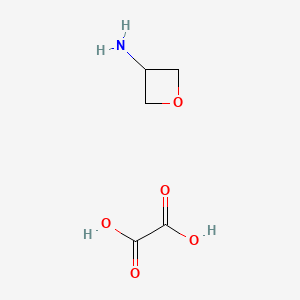
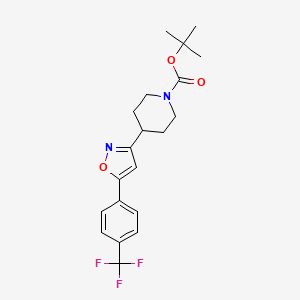
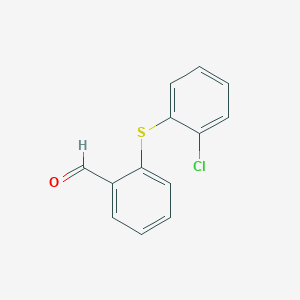
![2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide](/img/structure/B1455016.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1455018.png)
